N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(3,5-Difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo[4,3-a]pyridine core, a sulfonamide group at position 6, and dual N-substituents: a phenyl group and a (3,5-difluorophenyl)methyl moiety. Its design likely optimizes interactions with target proteins, leveraging fluorine atoms for enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-8-7-19(13-25(14)20)29(27,28)26(18-5-3-2-4-6-18)12-15-9-16(21)11-17(22)10-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMQMWIQULLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include microwave irradiation, which accelerates the reaction and enhances the yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-mediated synthesis suggests potential for scalability and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Structure and Composition
The molecular formula of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is with a molecular weight of 400.4 g/mol. Its unique structure incorporates a triazole ring fused with a pyridine moiety and a sulfonamide group, contributing to its biological activity and chemical stability .
Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridine framework exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For example:
- Antibacterial Activity : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.125–8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound's structure suggests potential antifungal applications as well. Studies on related triazole compounds indicate activity against fungi like Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may also possess neuroprotective properties. By modulating neurotransmitter systems or acting as antioxidants, these compounds could potentially be developed into treatments for neurodegenerative diseases .
Material Science Applications
Beyond biological applications, this compound may have implications in material science:
Corrosion Inhibition
Research into the use of triazole-based compounds as corrosion inhibitors has shown promising results. Their ability to form protective films on metal surfaces can prevent oxidation and degradation in various environments .
Agrochemical Potential
The compound's bioactivity extends to agricultural applications as well. Triazole derivatives are being explored for their potential as fungicides and herbicides due to their efficacy against plant pathogens .
Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated various triazole derivatives for their antimicrobial activity against clinical strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial potency compared to standard antibiotics .
Study 2: Synthesis and Structure-Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that modifications at specific positions on the triazole ring could lead to improved bioactivity profiles. This insight is crucial for guiding future synthetic efforts aimed at optimizing the pharmacological properties of this compound .
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a)
- Structure : Sulfonamide at position 8 (vs. 6 in the target compound); lacks the 3-methyl group on the triazole ring and the (3,5-difluorophenyl)methyl substituent.
- Physicochemical Properties :
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a)
N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Structure : Position 6 sulfonamide with a 4-methoxyphenyl group (vs. phenyl in the target compound).
- Notes: Limited data available, but the 4-methoxy group may improve solubility compared to hydrophobic aryl substituents .
Functional Group Impact on Properties
- Positional Effects : Sulfonamide at position 6 (target) vs. 8 (6a, 8a) likely alters steric and electronic interactions with biological targets.
- Fluorine and Chlorine : Fluorine enhances metabolic stability; chlorine in 8a increases molecular weight and may influence target binding .
- Methyl Groups : The 3-methyl group in the target compound could improve triazole ring rigidity and pharmacokinetics compared to 6a and 8a.
Research Implications and Data Gaps
- Structural Data: No Protein Data Bank (PDB) entries were identified for these compounds, underscoring the need for crystallographic studies to elucidate target-binding modes .
- Synthetic Optimization : The target compound’s 3-methyl and (3,5-difluorophenyl)methyl groups represent strategic modifications to enhance bioavailability over earlier analogs like 6a .
- Unanswered Questions : The biological target(s) and in vivo efficacy of the target compound remain uncharacterized in the provided evidence.
Biological Activity
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C20H16F2N4O2S with a molecular weight of 414.4 g/mol. The structure features a triazole ring fused to a pyridine and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F2N4O2S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1251693-69-2 |
Antimicrobial Properties
Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial activity. A study involving a series of synthesized triazolo-pyridines demonstrated that certain derivatives showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. For instance, two selected hits from the study exhibited IC50 values of 2.24 μM and 4.98 μM against this pathogen .
Anticancer Activity
The sulfonamide moiety in the compound has been linked to various anticancer properties. Triazolopyridine derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For example, compounds from this class have shown potential as inhibitors of kinases that play critical roles in tumor growth and metastasis .
The compound likely exerts its biological effects through interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.
Case Studies and Research Findings
- Antimalarial Activity : A virtual screening study designed a library of triazolo[4,3-a]pyridine sulfonamides which were evaluated for their antimalarial properties. The results indicated that several compounds showed effective inhibition against Plasmodium falciparum, suggesting a viable pathway for developing new antimalarial agents .
- Anticancer Research : Investigations into the anticancer properties of triazolopyridine derivatives have revealed their potential as effective inhibitors of various cancer-related pathways. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation and survival .
Q & A
Q. How can structural analogs of this compound be prioritized for in vivo testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
